N,N-diethyl-N'-{4-[(4-methylphenyl)sulfonyl]-2-(propylsulfonyl)-1,3-thiazol-5-yl}propane-1,3-diamine
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Overview
Description
N-[3-(DIETHYLAMINO)PROPYL]-4-(4-METHYLBENZENESULFONYL)-2-(PROPANE-1-SULFONYL)-1,3-THIAZOL-5-AMINE is a complex organic compound that features a thiazole ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(DIETHYLAMINO)PROPYL]-4-(4-METHYLBENZENESULFONYL)-2-(PROPANE-1-SULFONYL)-1,3-THIAZOL-5-AMINE typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a haloketone.
Introduction of Sulfonyl Groups: The sulfonyl groups are introduced via sulfonation reactions using sulfonyl chlorides.
Attachment of the Diethylamino Group: The diethylamino group is attached through an alkylation reaction using diethylamine and an appropriate alkyl halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[3-(DIETHYLAMINO)PROPYL]-4-(4-METHYLBENZENESULFONYL)-2-(PROPANE-1-SULFONYL)-1,3-THIAZOL-5-AMINE can undergo various chemical reactions, including:
Oxidation: The thiazole ring and the sulfonyl groups can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the thiazole ring and sulfonyl groups.
Reduction: Reduced forms of the thiazole ring and sulfonyl groups.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-[3-(DIETHYLAMINO)PROPYL]-4-(4-METHYLBENZENESULFONYL)-2-(PROPANE-1-SULFONYL)-1,3-THIAZOL-5-AMINE has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Use in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: Investigation of its interactions with biological macromolecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of N-[3-(DIETHYLAMINO)PROPYL]-4-(4-METHYLBENZENESULFONYL)-2-(PROPANE-1-SULFONYL)-1,3-THIAZOL-5-AMINE involves its interaction with specific molecular targets. The diethylamino group can interact with various receptors or enzymes, while the sulfonyl groups can participate in hydrogen bonding and other interactions. The thiazole ring provides a rigid scaffold that can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-[3-(DIETHYLAMINO)PROPYL]-4-(4-METHYLBENZENESULFONYL)-2-(PROPANE-1-SULFONYL)-1,3-THIAZOL-5-AMINE: is similar to other thiazole derivatives with sulfonyl and amino groups, such as:
Uniqueness
The uniqueness of N-[3-(DIETHYLAMINO)PROPYL]-4-(4-METHYLBENZENESULFONYL)-2-(PROPANE-1-SULFONYL)-1,3-THIAZOL-5-AMINE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both sulfonyl groups and the diethylamino group on the thiazole ring makes it a versatile compound for various applications.
Properties
Molecular Formula |
C20H31N3O4S3 |
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Molecular Weight |
473.7 g/mol |
IUPAC Name |
N',N'-diethyl-N-[4-(4-methylphenyl)sulfonyl-2-propylsulfonyl-1,3-thiazol-5-yl]propane-1,3-diamine |
InChI |
InChI=1S/C20H31N3O4S3/c1-5-15-29(24,25)20-22-19(30(26,27)17-11-9-16(4)10-12-17)18(28-20)21-13-8-14-23(6-2)7-3/h9-12,21H,5-8,13-15H2,1-4H3 |
InChI Key |
SGWWPKJNLNLHGP-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)C1=NC(=C(S1)NCCCN(CC)CC)S(=O)(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
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